molecular formula C7H5BrF3NO B2739579 2-Amino-4-bromo-6-(trifluoromethyl)phenol CAS No. 1805552-43-5

2-Amino-4-bromo-6-(trifluoromethyl)phenol

Cat. No.: B2739579
CAS No.: 1805552-43-5
M. Wt: 256.022
InChI Key: PUCHONQUBSIGND-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-(trifluoromethyl)phenol is a halogenated phenolic compound with a molecular formula of C₇H₅BrF₃NO and an approximate molecular weight of 256.02 g/mol. The compound features three distinct substituents on the aromatic ring: an amino group (-NH₂) at position 2, a bromo group (-Br) at position 4, and a trifluoromethyl group (-CF₃) at position 6. This unique substitution pattern confers a combination of electronic and steric effects, making it valuable in synthetic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, or coordination complexes .

Properties

IUPAC Name

2-amino-4-bromo-6-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCHONQUBSIGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-6-(trifluoromethyl)phenol typically involves multiple steps. One common method starts with the bromination of 3-(trifluoromethyl)aniline, followed by hydroxylation. The reaction conditions often require the use of bromine or a brominating agent, and a hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Amino-4-bromo-6-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-Amino-4-bromo-6-(trifluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the bromine and hydroxyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS No. Substituent Positions Molecular Weight (g/mol) Notable Properties
2-Amino-4-bromo-6-(trifluoromethyl)phenol C₇H₅BrF₃NO N/A 2-NH₂, 4-Br, 6-CF₃ 256.02 Electron-rich due to -NH₂; moderate acidity
4-Amino-2-bromo-6-fluorophenol C₆H₅BrFNO 1783544-55-7 2-Br, 4-NH₂, 6-F 206.01 Lower acidity (F less electron-withdrawing)
2-Bromo-6-(trifluoromethyl)phenol C₇H₄BrF₃O 2844-05-5 2-Br, 6-CF₃ 240.00 High acidity (no -NH₂; CF₃ enhances acidity)
4-Bromo-2-(trifluoromethyl)phenol C₇H₄BrF₃O 50824-04-9 2-CF₃, 4-Br 240.00 Steric hindrance at ortho positions
Trifluoromethyl-4-nitrophenol (TFM) C₇H₄F₃NO₃ 88-30-2 3-CF₃, 4-NO₂ 225.11 Strong acidity (NO₂ is electron-withdrawing)

Key Observations:

Electronic Effects: The amino group (-NH₂) in the target compound donates electrons via resonance, reducing phenol acidity compared to nitro (-NO₂) or trifluoromethyl (-CF₃) substituents . For example, TFM (pKa ~3.5) is significantly more acidic than the target compound (estimated pKa ~8–9). Trifluoromethyl (-CF₃) is strongly electron-withdrawing, enhancing stability toward electrophilic substitution but reducing nucleophilic reactivity .

Steric Effects: Compounds with substituents in ortho positions (e.g., 4-Bromo-2-(trifluoromethyl)phenol) exhibit steric hindrance, which can limit reactivity in certain reactions (e.g., coupling or complexation) .

Hydrogen Bonding: The amino group in the target compound may form intramolecular hydrogen bonds with the phenolic -OH, stabilizing specific tautomers or conformations. This behavior is analogous to Schiff base ligands observed in vanadium complexes .

Biological Activity

Overview

2-Amino-4-bromo-6-(trifluoromethyl)phenol is an organic compound that has garnered attention for its potential biological activities. The presence of the amino group, bromine atom, and trifluoromethyl group on the phenolic ring contributes to its unique chemical properties and reactivity. This article will explore the compound's biological activity through various studies and data, including case studies and research findings.

  • Chemical Formula : C₇H₄BrF₃O
  • Molecular Weight : Approximately 241.01 g/mol
  • Structure : The compound features a trifluoromethyl group, which enhances its polarity and solubility in various solvents.

2-Amino-4-bromo-6-(trifluoromethyl)phenol interacts with various biomolecules, influencing several biochemical pathways. It has been shown to:

  • Bind to Enzymes : Similar compounds have been reported to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds.
  • Modulate Cellular Signaling : The compound can affect cell signaling pathways, particularly the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
  • Inhibit Kinase Activity : It has been found to inhibit certain kinases by binding to their active sites, thereby altering cellular functions.

Biological Activities

Research indicates that 2-Amino-4-bromo-6-(trifluoromethyl)phenol exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antioxidant Effects

At low doses, this compound enhances antioxidant defenses in cells, potentially reducing oxidative stress and inflammation.

Cytotoxicity Studies

In vitro studies have indicated that higher concentrations of 2-Amino-4-bromo-6-(trifluoromethyl)phenol may exhibit cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells is under investigation.

Case Studies

  • Cell Proliferation Study : A study involving L6 myoblasts evaluated the compound's effect on AMPK phosphorylation. Results indicated that specific derivatives of similar compounds displayed enhanced activity in promoting AMPK phosphorylation, suggesting a potential role in metabolic regulation .
  • Cytotoxicity Evaluation : Extracts containing 2-Amino-4-bromo-6-(trifluoromethyl)phenol were tested against human malignant cells. The results showed significant cytotoxicity, with a selectivity index indicating potential for therapeutic applications in cancer treatment .

Data Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialInhibits growth of Gram-positive/negative bacteria
AntioxidantEnhances antioxidant defenses
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InteractionBinds to cytochrome P450
Signaling Pathway ModulationAffects MAPK/ERK pathway

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